molecular formula C22H22N4O4 B1667208 Bms-378806 CAS No. 357263-13-9

Bms-378806

カタログ番号 B1667208
CAS番号: 357263-13-9
分子量: 406.4 g/mol
InChIキー: OKGPFTLYBPQBIX-CQSZACIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

Safety and Hazards

BMS-378806 is not flammable or combustible . In case of inhalation, it is recommended to remove to fresh air and give oxygen if breathing is difficult . If swallowed, wash out mouth with copious amounts of water .

将来の方向性

BMS-378806 is a representative of a new class of HIV inhibitors that has the potential to become a valued addition to our current armamentarium of antiretroviral drugs . It has the potential to be used in the future management of HIV infection .

Relevant Papers Several papers have been published on this compound. They include studies on the quantitative determination of this compound in human plasma and urine , preclinical pharmacokinetics , and the effects of this compound on the conformation .

生化学分析

Biochemical Properties

Bms-378806 selectively inhibits the binding of HIV-1 gp120 to the CD4 receptor with EC50 of 0.85-26.5 nM in virus . It competes with soluble CD4 binding to a monomeric form of gp120 protein in an ELISA assay with an IC50 value of 100nM .

Cellular Effects

This compound successfully halted the HIV-1 virus from penetrating cells in the lab . It works by preventing HIV from “docking” with a cell, and then squeezing inside . The molecule attaches itself to a protein on the surface on HIV’s outer coat that would otherwise dock with a molecule called CD4 on the surface of cells .

Molecular Mechanism

This compound inhibits viral replication by interfering with the binding interactions of gp120 with the cellular CD4 receptor . It binds directly to gp120 at a stoichiometry of approximately 1:1, with a binding affinity similar to that of soluble CD4 .

Temporal Effects in Laboratory Settings

This compound has shown no overt cytotoxicity toward the host cell with a CC50 value of >225μM . It exhibits many favorable pharmacological traits, such as low protein binding, minimal human serum effect on anti-HIV-1 potency, good oral bioavailability in animal species, and a clean safety profile in initial animal toxicology studies .

Dosage Effects in Animal Models

This compound has been tested in dogs, rats, and monkeys, and showed no harmful effects . A two-week study in rats showed the drug could be safely given every day in an oral form . Preliminary data showed the drug was effective against HIV strains that were resistant to more conventional drug therapies .

Metabolic Pathways

This compound is not a potent inhibitor of any of the five major human CYP isoforms, evaluated as recombinant preparations, with IC50 values of >100 μM for CYP1A2 and CYP2C9, 23 μM for CYP2C19, 20 μM for CYP2D6, and 39 to 81 μM for CYP3A4 . Moreover, since this compound is metabolized by CYP450 1A2, 2D6, and 3A4, it is unlikely to lead to severe drug−drug interactions in a clinical setting .

特性

IUPAC Name

1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-14-13-25(21(28)15-6-4-3-5-7-15)10-11-26(14)22(29)19(27)16-12-24-20-18(16)17(30-2)8-9-23-20/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGPFTLYBPQBIX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

357263-13-9
Record name BMS-378806
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357263139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-378806
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMN5E6PLUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bms-378806
Reactant of Route 2
Reactant of Route 2
Bms-378806
Reactant of Route 3
Reactant of Route 3
Bms-378806
Reactant of Route 4
Reactant of Route 4
Bms-378806
Reactant of Route 5
Reactant of Route 5
Bms-378806
Reactant of Route 6
Bms-378806

Q & A

Q1: What is the mechanism of action of 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806)?

A1: this compound is a small molecule HIV-1 inhibitor that acts by binding to the viral envelope glycoprotein gp120, specifically within or near the CD4 binding site. [, , , , ] This binding prevents the conformational changes in gp120 that are necessary for the virus to bind to the CD4 receptor on host cells, effectively inhibiting viral entry. [, , , ]

Q2: How does this compound impact the binding of other molecules to gp120?

A3: this compound has been shown to enhance the binding of broadly neutralizing antibodies to gp120, while decreasing the binding of poorly neutralizing antibodies. [] This suggests that this compound stabilizes a specific conformation of gp120, potentially a pre-triggered state, which is a desirable target for vaccine development. []

Q3: Can this compound inhibit CD4-independent HIV-1 infection?

A4: No, this compound specifically targets the gp120-CD4 interaction and is not effective against CD4-independent viral infection. [] This further confirms the specificity of this compound for the CD4 binding site of gp120. []

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C23H24N4O4, and its molecular weight is 420.46 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A6: Yes, high-field 1H NMR spectroscopy has been utilized to characterize the conformational flexibility of this compound. [, ] Studies revealed the existence of different conformational families due to the arrangements of its planar amido functions, which was corroborated by theoretical calculations. [, ]

Q6: How do modifications to the piperazine ring of this compound affect its antiviral activity?

A7: Both the presence and the specific (R) configuration of the methyl group at the 3-position of the piperazine ring are crucial for optimal antiviral activity. [] Modifications at this position can significantly impact the compound's potency. []

Q7: Does modifying the indole or azaindole ring of this compound influence its activity?

A8: Yes, the electronegativity of the substituent at the C-4 position of the indole or azaindole ring plays a significant role in antiviral activity. [] Small, electron-donating groups, like fluorine or methoxy, enhance the activity, while electron-withdrawing groups, like nitro, diminish it. [] Bulky groups at this position hinder binding and reduce activity. []

Q8: Can the N-1 position of the indole ring in this compound be modified without affecting its activity?

A9: Modifications at the N-1 position of the indole ring typically lead to a loss of antiviral activity, suggesting this position is critical for binding. []

Q9: What is known about the absorption of this compound?

A11: this compound displays species-dependent oral bioavailability. It exhibits moderate absorption in rats and monkeys (19-24%) but higher absorption in dogs (77%). [] Prolonged absorption is observed in rats and monkeys. [] The compound shows modest Caco-2 permeability, potentially limited by P-glycoprotein efflux. []

Q10: How is this compound distributed in the body?

A12: this compound has a moderate volume of distribution (0.4-0.6 L/kg) and exhibits low brain penetration in rats, possibly due to P-glycoprotein efflux. []

Q11: What are the primary routes of this compound metabolism and elimination?

A13: this compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes 1A2, 2D6, and 3A4. [] Both renal and hepatic clearance contribute to its elimination, with hepatic clearance playing a larger role. []

Q12: What is the half-life of this compound in various species?

A14: this compound exhibits a short half-life after intravenous administration (0.3-1.2 h) and a longer apparent terminal half-life after oral administration (2.1 h in rats and 6.5 h in monkeys). []

Q13: Does this compound select for resistant HIV-1 variants?

A15: Yes, resistance to this compound can emerge in vitro, although it appears to develop relatively slowly. [, ]

Q14: Where are the resistance mutations to this compound located?

A16: Resistance mutations to this compound have been mapped to the HIV-1 envelope protein, particularly in the gp120 region. [, , ] Two key substitutions, M426L and M475I, are located within or near the CD4 binding pocket of gp120. [, ]

Q15: Does pre-existing resistance to this compound vary among HIV-1 subtypes?

A17: Genotypic analysis of HIV-1 subtypes A-G suggests that the natural prevalence of mutations associated with this compound resistance is higher in non-B subtypes compared to subtype B. [] This implies that this compound might have reduced efficacy against certain non-B HIV-1 subtypes. []

Q16: How potent is this compound against different HIV-1 isolates?

A18: this compound demonstrates potent inhibitory activity against a wide range of HIV-1 laboratory and clinical isolates, including R5-tropic, X4-tropic, and dual-tropic viruses. [, ] The compound exhibits a median EC50 of 0.04 μM against a panel of B subtype isolates. []

Q17: Does this compound show activity in mucosal tissues?

A19: Research on BMS-599793 (DS003), an analog of this compound, indicates promising activity in different human mucosal tissue models, including ecto-cervical, penile, and colorectal explants. [] The inhibitory effect of BMS-599793 was enhanced with longer exposure times and when combined with a fusion inhibitor. []

Q18: Are there preclinical models demonstrating the efficacy of this compound or its analogs?

A20: Studies using trans-infection models with dendritic cells and mucosal migratory cells show that BMS-599793 effectively inhibits HIV-1 transmission to CD4+ T cells. [] These findings support further exploration of BMS-599793 and similar analogs as potential pre-exposure prophylaxis candidates. []

Q19: What analytical techniques have been employed to study this compound?

A19: Several analytical methods have been utilized to characterize this compound and its interactions. These include:

  • High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS): This technique has been used to quantify this compound in human plasma and urine samples for pharmacokinetic studies. []
  • Fluorescence Polarization: A high-throughput fluorescence polarization assay using a fluorescein-labeled CD4 mimic has been developed to study the binding of this compound and other ligands to the CD4 binding site of gp120. []
  • Bio-layer Interferometry: This technique has been used to investigate the binding kinetics and affinity of BMS-599793, an analog of this compound, to gp120. []
  • Flow Cytometry: Flow cytometry has been employed to assess the binding of BMS-599793 to the viral envelope and to study its mechanism of action. []

Q20: Have computational methods been used to study this compound?

A20: Yes, computational chemistry and modeling techniques have been employed to study various aspects of this compound, including:

  • Conformational Analysis: Theoretical calculations at the B3LYP/6-31G(d) level have been performed to understand the conformational preferences of this compound. [, ] These calculations revealed multiple populated conformations, consistent with the compound's flexibility observed in NMR studies. [, ]
  • Molecular Docking: Docking simulations have been utilized to predict the binding mode of this compound to the CD4 binding site on gp120. [] These studies provide insights into the potential interactions responsible for the compound's inhibitory activity. []
  • Molecular Dynamics (MD) Simulations: MD simulations have been used to explore the stability of the this compound-gp120 complex and to further characterize the binding interactions. [] These simulations can provide valuable information about the dynamic behavior of the complex and potential mechanisms of inhibition. []

Q21: What are the potential applications of long-acting this compound analogs?

A23: Novel this compound analogs with extended half-lives have been developed, demonstrating the potential for long-acting HIV-1 entry inhibitors. [] These analogs could be valuable tools for:

  • Stabilizing the HIV-1 Env in a desirable conformation for vaccine development: The long-acting nature of these analogs could allow for the isolation and characterization of the state-1 conformation of Env, which is considered a key target for vaccine design. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。